molecular formula ClH3NO2+2 B1494888 CID 101288897

CID 101288897

Cat. No.: B1494888
M. Wt: 84.48 g/mol
InChI Key: YCMDZAFTABVKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 101288897 is a chemical compound cataloged in PubChem, though its exact structural identity remains unspecified in the provided evidence. Based on contextual references to oscillatoxin derivatives (e.g., CID 101283546, CID 185389) , it may belong to a class of marine-derived polyketides or cyanobacterial toxins. Oscillatoxins are known for their complex macrocyclic structures and bioactivities, including cytotoxicity and ion-channel modulation .

Properties

Molecular Formula

ClH3NO2+2

Molecular Weight

84.48 g/mol

InChI

InChI=1S/ClH3NO2/c2-4-1-3/h2H3/q+2

InChI Key

YCMDZAFTABVKBG-UHFFFAOYSA-N

Canonical SMILES

[NH3+]O[Cl+][O]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property/CID This compound (Inferred) Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389) (3-Bromo-5-chlorophenyl)boronic Acid (Analogs)
Molecular Formula Likely C₂₅H₃₅NO₈* C₂₅H₃₅NO₈ C₂₆H₃₇NO₈ C₆H₅BBrClO₂
Molecular Weight ~500 Da 497.56 Da 511.59 Da 235.27 Da
Structural Features Macrocyclic polyketide Macrocyclic lactone Methylated side chain Boron-containing aromatic ring
Bioactivity Cytotoxicity (assumed) Ion-channel inhibition Enhanced metabolic stability Suzuki coupling reagent
Key Spectral Data NMR, HRMS (unavailable) Full NMR assignments Methyl group (δ 1.2 ppm, $^1$H NMR) $^{11}$B NMR: δ 28–32 ppm
Solubility Low (aqueous) Lipid-soluble Moderate in DMSO Soluble in THF/H₂O (1:1)

*Inferred from oscillatoxin analogs due to CID proximity.

Detailed Analysis of Key Differences

3.1 Structural Modifications and Functional Impact
  • Macrocyclic vs. Aromatic Systems : this compound and oscillatoxins (CID 101283546, CID 185389) share macrocyclic frameworks critical for bioactivity, whereas boronic acid analogs (e.g., CID 53216313) feature planar aromatic systems suited for cross-coupling reactions . Methylation in CID 185389 enhances metabolic stability compared to CID 101283546, a common strategy in drug design .
  • Boron Integration : Boronic acids (e.g., CID 53216313) exhibit unique reactivity in Suzuki-Miyaura reactions, contrasting with oscillatoxins’ biological targeting .
3.2 Spectroscopic Characterization
  • Oscillatoxin derivatives require advanced 2D NMR (e.g., $^{13}$C DEPT, COSY) for stereochemical confirmation, while boronic acids rely on $^{11}$B NMR for boron-environment analysis .
  • Purity standards for oscillatoxins demand elemental analysis (±0.4% accuracy) or HRMS, whereas boronic acids prioritize reaction yield (>95% by HPLC) .

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